5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Overview
Description
5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C3H3BrN4O2 and a molecular weight of 206.99 g/mol . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
It’s known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that triazole compounds often work by inhibiting the function of their target enzymes or receptors . This inhibition can lead to a variety of effects depending on the specific target involved.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and overall effectiveness .
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body . .
Preparation Methods
The synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the bromination of 1-methyl-3-nitro-1H-1,2,4-triazole. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Comparison with Similar Compounds
5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds such as:
3-Bromo-1H-1,2,4-triazole: This compound is used as a ligand for transition metals and has applications in coordination chemistry.
5-Hydrazino-3-nitro-1,2,4-triazole: Known for its energetic properties and used in the synthesis of thermally stable compounds.
5-Nitro-1,2,4-triazole-3-one: This compound has applications in the field of energetic materials and is known for its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
5-bromo-1-methyl-3-nitro-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN4O2/c1-7-2(4)5-3(6-7)8(9)10/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILVAFUMOLVWDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31123-19-0 | |
Record name | 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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